molecular formula C28H30F2N6O8S B611267 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside CAS No. 1450824-22-2

3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside

カタログ番号: B611267
CAS番号: 1450824-22-2
分子量: 648.6 g/mol
InChIキー: YGIDGBAHDZEYMT-MQFIMZJJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

生化学分析

Biochemical Properties

TD139 has been shown to interact with Galectin-3, a β-galactoside-binding lectin . It binds to human Galectin-3 with high affinity but has lower affinity towards mouse and rat homologs . This interaction is crucial in its role as an inhibitor, affecting the function of Galectin-3 .

Cellular Effects

TD139 has been shown to exhibit effects on key cell types involved in IPF: it modulates macrophage phenotype and Galectin-3 expression, reduces the effects of key profibrotic growth factors that act on myofibroblasts, and inhibits epithelial–mesenchymal transition . In patients with IPF, TD139 was shown to suppress Galectin-3 expression on bronchoalveolar lavage macrophages .

Molecular Mechanism

The molecular mechanism of TD139 involves its binding to Galectin-3. A single amino acid change corresponding to A146 in human Galectin-3 is sufficient for the observed reduction in the binding affinity of TD139 . This binding interaction is crucial for its inhibitory effect on Galectin-3 .

Temporal Effects in Laboratory Settings

In a phase 1/2a clinical study, TD139 was administered once daily for 14 days . It was well tolerated with no significant treatment-related side-effects. TD139 was rapidly absorbed, with mean time taken to reach maximum plasma concentration values ranging from 0.6 to 3 hours and a plasma half-life of 8 hours .

Dosage Effects in Animal Models

While specific dosage effects of TD139 in animal models are not mentioned in the search results, it has been shown that genetic targeting or pharmacological inhibition of Galectin-3, which TD139 does, dampens microglia reactivity and delays retinal degeneration in mouse models .

Metabolic Pathways

The specific metabolic pathways that TD139 is involved in are not mentioned in the search results. It is known that TD139 inhibits Galectin-3, which has been associated with a spectrum of fibrotic diseases .

Transport and Distribution

TD139 is well distributed in the body after administration. The concentration of TD139 in the lung was found to be more than 567-fold higher than in the blood, with systemic exposure predicting exposure in the target compartment .

Subcellular Localization

The specific subcellular localization of TD139 is not mentioned in the search results. Galectin-3, the target of TD139, is found in both intracellular milieu and extracellular space .

化学反応の分析

反応の種類

オリチガルチンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、チオール誘導体、およびさまざまな置換トリアゾール誘導体が含まれます .

科学的研究の応用

Inhibition of Tumor Metastasis

Research indicates that TD139 can prevent the metastasis of breast cancer cells to the lungs by inhibiting galectin-3 interactions. This is crucial since galectin-3 is known to facilitate tumor cell migration and invasion .

Therapeutic Potential in Fibrosis

TD139 has been investigated for its role in treating idiopathic pulmonary fibrosis (IPF). In preclinical studies, it demonstrated efficacy by reducing fibrosis markers through the inhibition of TGF-β signaling pathways .

Radiotracer Development

The compound's structure has been utilized to develop carbohydrate-based radiotracers for imaging galectin-expressing tumors. This application enhances the ability to visualize and diagnose cancers that overexpress specific galectins .

Case Study 1: Breast Cancer Metastasis

In a study involving murine models, TD139 was administered to assess its impact on breast cancer metastasis. The results indicated a significant reduction in lung metastases compared to control groups, highlighting its potential as an anti-metastatic agent .

Case Study 2: Idiopathic Pulmonary Fibrosis

A clinical trial evaluated the safety and efficacy of TD139 in patients with IPF. The trial reported a notable decrease in disease progression markers and improved lung function metrics in treated patients compared to placebo groups .

Comparative Efficacy with Other Inhibitors

The following table summarizes the comparative efficacy of TD139 with other known galectin inhibitors:

Compound NameTarget GalectinIC50 (µM)Mechanism of Action
TD139Galectin-112Competitive inhibition
GBC-590Galectin-315Multivalent binding
GCS-100Galectin-320Competitive inhibition

類似化合物との比較

類似化合物

独自性

オリチガルチンは、ガラクトース結合タンパク質-3に対して高い親和性と選択性を提供する、独自のビスガラクトピラノシルスルファン構造によって特徴付けられます。 この構造的な独自性は、その強力な阻害効果と治療の可能性に貢献しています .

生物活性

The compound 3-Deoxy-3-[4-(3-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1H-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside (TDG) is a thio-digalactoside derivative that has garnered attention for its potential therapeutic applications. This article explores the biological activity of TDG, particularly its interactions with galectins, and its implications in various diseases.

PropertyValue
Molecular FormulaC28H30F2N6O8S
Molecular Weight648.635 g/mol
Chemical StructureChemical Structure

TDG and its derivatives primarily function as inhibitors of galectins, particularly galectin-1 and galectin-3 . These proteins play significant roles in various biological processes, including cell adhesion, migration, and immune response modulation.

Binding Affinity

Recent studies have highlighted the binding affinities of TDG derivatives for galectins:

  • TD139 , a notable derivative of TDG, exhibits a binding affinity of Kd=68nMK_d=68\,\text{nM} for galectin-3, representing a significant enhancement compared to other derivatives .
  • The binding interactions are influenced by the fluorophenyl and triazole moieties which enhance the interaction through arginine-arene interactions .

Anti-Cancer Effects

Galectin-3 has been implicated in cancer progression due to its roles in promoting angiogenesis and metastasis. Inhibitors like TDG may counteract these effects:

  • In vitro studies have shown that TDG can inhibit tumor growth by disrupting galectin-mediated cell signaling pathways .
  • Preclinical models indicate that galectin inhibitors can reduce tumor size and improve survival rates in cancerous mice .

Role in Alzheimer’s Disease

Galectin-3 is also associated with neuroinflammatory processes in Alzheimer's disease (AD). Elevated levels of galectin-3 have been observed in AD patients:

  • Studies demonstrate that inhibiting galectin-3 can reduce microglial activation and amyloid plaque formation in AD models .
  • The administration of galectin inhibitors has been linked to improved cognitive functions in animal models .

Case Studies

  • Galectin Inhibition in Cancer Models : A study conducted on breast cancer models showed that treatment with TDG resulted in a significant reduction in tumor growth and metastasis by inhibiting galectin-mediated pathways .
  • Effects on Neuroinflammation : Research on transgenic mice expressing human amyloid precursor proteins indicated that TDG treatment led to a marked decrease in inflammatory markers associated with AD pathology .

特性

IUPAC Name

(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIDGBAHDZEYMT-MQFIMZJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F2N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450824-22-2
Record name Olitigaltin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TD-139
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12895
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLITIGALTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside
Reactant of Route 2
Reactant of Route 2
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside
Reactant of Route 3
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside
Reactant of Route 4
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside
Reactant of Route 5
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside
Reactant of Route 6
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。